Insulin B (22-25)

Description

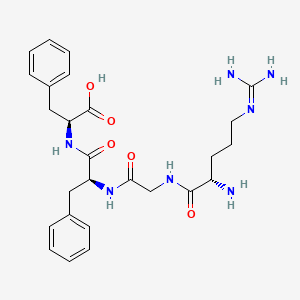

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQSQYAZCCLOEX-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Conformational Dynamics of Insulin B 22 25 and Adjacent Regions

Structural Characterization of the C-Terminal B-Chain Region Including B (22-25)

The C-terminal portion of the insulin (B600854) B-chain, which includes residues B20 through B30, exhibits significant structural variability that is essential for its function. This region contains a type I β-turn at residues B20–B23, followed by a C-terminal β-strand (B24–B28). frontiersin.org The B(22-25) segment, therefore, spans the end of this β-turn and the beginning of the β-strand.

The classical conformational states of insulin, designated T-state ("tense") and R-state ("relaxed"), are primarily defined by a significant structural transition at the N-terminus of the B-chain. frontiersin.orgacs.orgsci-hub.se In the T-state, residues B1-B8 adopt an extended conformation, whereas in the R-state, this segment becomes part of a continuous α-helix with residues B9-B19. frontiersin.orgacs.org This transition is fundamental to the assembly of insulin hexamers, which can exist as T6, T3R3, and R6 allosteric forms. acs.orgmdpi.com

The C-terminal region containing the B(22-25) segment does not undergo the large-scale, defining conformational change characteristic of the N-terminus. acs.org However, subtle changes are observed. In the context of the hexamer, the C-terminal segments of the B-chains (residues B24-B28) come together to form an antiparallel β-sheet, which is a key feature of the insulin dimer interface. nih.gov This β-sheet structure is a common feature in both T and R state hexamers. mdpi.com The transition from T-state to R-state, induced by phenolic ligands, is mainly characterized by the N-terminal helical extension, while the C-terminal B(22-25) region maintains its general β-strand propensity as part of the dimer interface. sci-hub.se

A defining characteristic of the B-chain C-terminus in monomeric insulin is its considerable flexibility and potential for disorder. mdpi.com NMR studies and molecular dynamics simulations have shown that the entire C-terminal region (residues B20–B30) can be disordered in solution when insulin is in its monomeric, biologically active form. frontiersin.orgacs.org All-atom molecular dynamics simulations reveal that detachment of the B-chain C-terminus is a frequent element of disorder observed in the structural ensemble of the insulin monomer. acs.org

This flexibility is not a random artifact but a crucial functional requirement. For insulin to bind to its receptor, the C-terminal segment of the B-chain must detach from the protein's hydrophobic core. acs.orgoup.com This movement exposes key residues on both the A-chain and B-chain that are necessary for receptor interaction. acs.org The B(22-25) segment is an integral part of this flexible region, and its ability to move away from the core is a prerequisite for insulin's biological activity. oup.com Coarse-grained modeling has further identified the C-terminus (residues 24-29) as a site of potential deformation and high flexibility. icm.edu.pl

Analysis of T-State and R-State Conformational Transitions

Determinants of Segmental Stability within Insulin B (22-25)

The stability of the B(22-25) segment is highly context-dependent, determined by a network of intramolecular interactions in the monomer and intermolecular forces in the dimer. The residues PheB24 and PheB25 are of particular importance due to their aromatic side chains. figshare.comresearchgate.net

In the monomeric state, the segment is stabilized by packing against the protein's core. PheB24, an invariant residue among vertebrate insulins, plays a critical role as an "aromatic anchor," resting in a hydrophobic crevice near the CysB19-A20 disulfide bond, effectively sealing the core. nih.govpnas.org The aromatic side chains of PheB24 and PheB25 contribute to an extensive non-polar surface that is shielded from the solvent. researchgate.net The stability of ArgB22 is influenced by long-range electrostatic interactions with GluA17 and the C-terminal carboxyl group of the A-chain. nih.govmdpi.com

In the dimeric state, the stability of the B(22-25) region is dominated by intermolecular forces. The C-terminal β-strands (B24-B28) of two monomers associate to form a stable, antiparallel β-sheet. nih.gov This structure is stabilized by four intermolecular hydrogen bonds and significant hydrophobic interactions involving the side chains of PheB24, PheB25, and TyrB26. nih.govnih.gov These interactions are so critical that they form the primary driving force for insulin dimerization. zenodo.org

| Residue | Key Interactions and Role in Stability |

| ArgB22 | Forms electrostatic interactions with A-chain residues (e.g., GluA17), stabilizing the C-terminal loop structure. nih.govmdpi.com Perturbations in this residue can affect the flexibility of the entire segment. nih.gov |

| GlyB23 | As part of the B20-B23 β-turn, this conserved glycine (B1666218) provides essential flexibility needed to correctly position the C-terminal B24-B30 segment against the insulin core in the unbound state. researchgate.netmdpi.com |

| PheB24 | Acts as a crucial hydrophobic anchor in the monomer, packing against the core. pnas.org In the dimer, it is a key residue in the intermolecular β-sheet, forming hydrophobic and hydrogen-bonding interactions. nih.govzenodo.org |

| PheB25 | Contributes to the hydrophobic surface of the monomer and participates in the stabilizing hydrophobic interactions within the dimer interface. nih.govacs.org Its orientation can vary, being folded against the core or displaced outward. nih.gov |

Computational Approaches to Elucidating B (22-25) Structural Behavior

Computational methods have become indispensable for understanding the dynamic nature of the insulin B-chain C-terminus at an atomic level, providing insights that are often difficult to capture with experimental techniques alone.

All-atom molecular dynamics (MD) simulations have been extensively used to study the conformational dynamics of insulin, with a particular focus on the flexible termini of the B-chain. mdpi.comnih.gov These simulations, which model the movement of every atom in the protein and surrounding solvent over time, have provided significant insights into the behavior of the B(22-25) region.

MD studies have confirmed the high flexibility of the C-terminus and have characterized its detachment from the core as a "zipper-like" mechanism that is critical for receptor binding. nih.gov Simulations of insulin mutants, such as replacing PheB24 with Glycine or Alanine, have quantified the resulting decrease in dimer stability, confirming the critical role of this residue in self-association. zenodo.org These computational studies highlight how water molecules can mediate interactions at the dimer interface when key residues are mutated, underscoring the importance of an explicit solvent environment in the simulations. zenodo.org Furthermore, MD simulations have been employed to understand how the insulin-protamine complex behaves in pharmaceutical formulations and to study the conformational changes of the C-terminal segment upon binding with potential aggregation inhibitors. figshare.comacs.org

Free energy landscape analysis is a powerful computational technique used to map the stable and metastable conformational states of a peptide and the energetic barriers between them. biorxiv.org This approach has been applied to insulin to understand the complex folding and functional dynamics of its B-chain.

Bias-exchange metadynamics, an enhanced sampling method, has been used to explore the folding free energy landscape of the insulin B-chain. researchgate.net These studies revealed a complex landscape with three main metastable basins separated by high energy barriers. researchgate.net Significantly, one of these basins corresponds to a folded state characterized by a "transformed and separated C-terminus of the insulin B chain," providing a thermodynamic basis for the observed flexibility and detachment of the region containing B(22-25). mdpi.comresearchgate.net Other computational studies have calculated the free energy landscape of insulin dimer dissociation, a process mediated directly by the C-terminal β-sheet that includes PheB24 and PheB25. nih.gov These analyses reveal the minimum free energy pathway for the dissociation and highlight intermediate states where the monomers begin to separate and unfold, providing a detailed picture of the forces governing the stability of the B(22-25) segment within the dimer. nih.gov

| Computational Technique | Key Findings Related to Insulin B(22-25) |

| All-Atom Molecular Dynamics (MD) Simulations | Confirmed high flexibility of the B-chain C-terminus. mdpi.comacs.org Characterized a "zipper-like" detachment mechanism for receptor binding. nih.gov Quantified the energetic contribution of PheB24 to dimer stability. zenodo.org |

| Free Energy Landscape Analysis (e.g., Metadynamics) | Revealed multiple stable and metastable conformations for the B-chain C-terminus (e.g., attached vs. separated states). mdpi.comresearchgate.net Mapped the minimum energy pathways and calculated the energetic cost of insulin dimer dissociation, a process mediated by the B24-B26 region. nih.gov |

Steered Molecular Dynamics for Investigating Inter-segmental Forcesnih.gov

Steered Molecular Dynamics (SMD) is a computational simulation technique used to probe the mechanical properties of biomolecules. uci.edunih.gov The method applies external forces to a molecule or parts of it to induce conformational changes, such as unfolding or the dissociation of a complex. uci.edu By simulating the response to these controlled pulling forces, SMD provides atomic-level insights into the forces that stabilize specific molecular structures and the energy landscapes that govern their functional motions. uci.edunih.gov This approach is particularly valuable for studying processes that occur over timescales too long for conventional molecular dynamics, such as the significant structural rearrangements seen in insulin activation. uci.edu

In the context of insulin, the C-terminal segment of the B-chain (BC-CT), which includes the B22-B25 region, exhibits remarkable flexibility. This region must detach from the protein core and undergo a conformational change from a "closed" to an "open" state to enable receptor binding. nih.govplos.org SMD simulations have been instrumental in quantifying the inter-segmental forces that maintain the closed conformation and in elucidating the mechanics of this critical transition.

Researchers utilize SMD to apply a pulling force on specific residues of the BC-CT, effectively simulating its mechanical separation from the core of the insulin molecule, particularly the B-chain's central α-helix. The force required to increase the distance between these segments is measured, providing a direct probe of their interaction strength. These simulations can generate force-extension profiles or be used to calculate the Potential of Mean Force (PMF), which describes the free energy of the system as a function of the separation distance. The PMF reveals the energetic barriers that must be overcome for the conformational change to occur. plos.org

Research Findings

Detailed molecular dynamics studies have characterized the BC-CT as behaving like a zipper, which opens with a hinge-like motion at Phenylalanine B24 (PheB24). plos.org The interactions stabilizing this closed, inactive state are primarily between the BC-CT residues and the B-chain α-helix. plos.org SMD and related methods have been used to calculate the free energy associated with the separation of these segments.

One key finding from these simulations is the identification of specific residue pairs that contribute significantly to the stability of the closed conformation. The force required to dissociate these pairs and the associated free energy provide a quantitative measure of the inter-segmental forces. For example, the interaction between Tyrosine B26 (TyrB26) and Valine B12 (ValB12) is a critical anchor point for the C-terminus. plos.org The dissociation of the insulin dimer, a prerequisite for receptor binding, is also studied using SMD, with forces primarily applied to the B24-B26 region that forms an antiparallel β-sheet at the dimer interface. researchgate.netnih.gov

The data below, derived from Potential of Mean Force (PMF) calculations in molecular dynamics simulations, quantifies the interaction energy between key residue pairs involved in the opening of the insulin B-chain C-terminus. This energy is indicative of the force required to separate these segments.

| Residue Pair | Interacting Segments | Potential of Mean Force (PMF) (kcal/mol) | Significance |

|---|---|---|---|

| TyrB26 – ValB12 | C-Terminus – α-Helix | ~3.5 | Represents a primary anchor point for the B-chain C-terminus against the core α-helix. plos.org |

| PheB24 – LeuB15 | C-Terminus – α-Helix | ~2.0 | Acts as a hinge point in the "zipper-like" opening mechanism of the C-terminus. plos.org |

| ProB28 – GlyB8 | C-Terminus – N-Terminal region | ~1.5 | Characterizes the overall opening and detachment of the terminal end of the B-chain. plos.org |

The aromatic triplet of PheB24, Phenylalanine B25 (PheB25), and TyrB26 is crucial for stabilizing the dimer interface through the formation of a β-sheet. nih.gov SMD simulations focused on dimer dissociation quantify the forces necessary to break these specific interactions.

| Residue | Location | Role in Inter-segmental Forces | Simulation Focus |

|---|---|---|---|

| ArgB22 | Insulin B-Chain | Participates in the B20-B23 β-turn, which can shift and displays flexibility. nih.gov | Ensemble dynamics and conformational flexibility. nih.gov |

| GlyB23 | Insulin B-Chain | Forms a key β-turn (B20-B23) whose disruption is linked to C-terminus detachment. nih.govnih.gov | Analysis of β-turn stability and its role in initiating C-terminus opening. nih.gov |

| PheB24 | Insulin B-Chain | Acts as a hydrophobic anchor and a hinge for the C-terminal segment's movement. plos.orgpnas.org Forms part of the dimer interface β-sheet. nih.gov | Force-induced unbinding from the insulin core; dimer dissociation forces. plos.orgresearchgate.net |

| PheB25 | Insulin B-Chain | Contributes to the aromatic-rich dimer interface. nih.gov Inserts into the insulin receptor upon binding. pnas.org | Dimer dissociation pathways and receptor engagement mechanics. nih.govpnas.org |

Molecular Interactions and Biological Roles of Insulin B 22 25 in Mechanistic Studies

Role in Insulin (B600854) Receptor (IR) Binding and Activation Mechanisms

The interaction between insulin and its receptor is a critical first step in the signaling cascade that regulates glucose metabolism. The C-terminal region of the B-chain, particularly residues B24 and B25, is integral to this process.

Identification of Residues B24 and B25 as Key for IR Interaction

A significant body of research has identified the aromatic residues Phenylalanine (Phe) at positions B24 and B25 as pivotal for high-affinity binding to the insulin receptor (IR). oup.comacs.org Structure-function studies have consistently shown that this region of the insulin B chain is crucial for receptor interaction. oup.com In fact, mutations at these sites are associated with some forms of diabetes mellitus. acs.org

Cross-linking experiments have provided direct evidence of the interaction between these residues and the IR. acs.org Specifically, photoactivatable probes placed at position B25 have been shown to cross-link to the C-terminal domain of the α-subunit of the IR. acs.orgdiabetesjournals.org In a remarkable finding, a similar probe at the adjacent B24 position cross-links to the N-terminal L1 β-helix domain of the receptor. acs.orgdiabetesjournals.org This demonstrates that these two consecutive residues in the insulin B-chain make contact with widely separated domains of the insulin receptor, highlighting the complexity of the binding interface. acs.org The importance of Phe at position B24 is further underscored by the fact that its deletion results in a virtually inactive insulin analog. pnas.org

| Residue | Interacting IR Domain | Significance |

| Phe (B24) | N-terminal L1 β-helix | Essential for receptor binding; deletion leads to inactivity. acs.orgdiabetesjournals.orgpnas.org |

| Phe (B25) | C-terminal domain of α-subunit | Crucial for high-affinity binding. oup.comacs.orgdiabetesjournals.org |

Conformational Adaptations of the B-Chain C-Terminus during Receptor Engagement

For the key residues of the B-chain C-terminus to engage with the insulin receptor, a significant conformational change in the insulin molecule is required. nih.govnih.gov In its stored, inactive state, the C-terminal segment of the B-chain is packed against the core of the hormone. acs.orgnih.gov Upon receptor binding, this segment must detach and fold outwards, exposing not only PheB24 and PheB25 but also other previously buried residues that contribute to the binding surface. nih.govplos.org

Involvement in Insulin Protein Aggregation and Amyloid Fibril Formation

Beyond its role in receptor binding, the Insulin B (22-25) region is also critically involved in the pathological aggregation of insulin into amyloid fibrils. This process is a concern in the context of diabetes treatment, as injected insulin can form amyloid deposits, impairing its absorption. pnas.org

Designation as an Amyloidogenic Core or Hotspot in Insulin

The segment of the B-chain containing residues B22-B25 is considered an amyloidogenic core or hotspot within the insulin molecule. tandfonline.comnih.gov This region has a high propensity to form the β-sheet structures that are characteristic of amyloid fibrils. researchgate.net Studies analyzing the core regions of insulin fibrils have confirmed that this segment is a major component of the fibril spine. tandfonline.comnih.govresearchgate.netnih.gov The dissociation of insulin from its stable hexameric or dimeric forms into monomers is a key step that precedes aggregation, as it exposes hydrophobic regions like the B-chain C-terminus, making them available for intermolecular interactions. researchgate.netnih.govacs.org

Mechanistic Pathways of B (22-25) Integration into Protofilament Structures

Amyloid fibrils are hierarchical structures composed of smaller units called protofilaments. mdpi.com The Insulin B (22-25) region plays a central role in the assembly of these protofilaments. The conversion of insulin's native, predominantly α-helical structure into a β-sheet-rich conformation is a hallmark of fibrillation. nih.gov Within the protofilament, individual insulin molecules are arranged in a way that the β-strands, including those formed by the B (22-25) region, are stacked perpendicular to the long axis of the fibril. mdpi.compnas.org These β-sheets are stabilized by a network of hydrogen bonds. rsc.org The process involves the lateral association of protofilaments to form the mature fibril. pnas.org The specific arrangement of the polypeptide chains within the protofilament can vary, leading to different fibril morphologies, but the core involvement of the B-chain C-terminal segment remains a consistent feature. pnas.org

Influence on Insulin Monomer Unfolding and Oligomerization

The aggregation process begins with the partial unfolding of the insulin monomer. nih.govmdpi.com The B-chain C-terminal segment, including residues B22-B25, is a region of significant conformational flexibility in the monomeric state. nih.gov This flexibility, while necessary for receptor binding, also makes it susceptible to misfolding. The partial unfolding of this region exposes hydrophobic residues, particularly PheB24 and PheB25, which can then participate in intermolecular hydrophobic interactions. acs.org These interactions drive the association of insulin monomers into small, soluble oligomers. nih.govmdpi.com These oligomers are key intermediates in the aggregation pathway, acting as nuclei that recruit more monomers, leading to the growth of protofibrils and eventually mature amyloid fibrils. nih.govacs.org The stability of the insulin monomer and its propensity to unfold and oligomerize are therefore heavily influenced by the properties of the B (22-25) region. nih.govmdpi.com

Interaction with Chemical Modulators of Fibrillation (e.g., Arginine)

The aggregation of insulin into amyloid fibrils can be influenced by chemical modulators like arginine. Studies show that arginine can inhibit insulin fibrillation, with the duration of the lag phase before aggregation increasing with higher arginine concentrations. researchgate.net At high ionic strengths, arginine has been shown to inhibit the hexamerization of insulin by binding to insulin dimers. researchgate.net

Crystallographic and molecular dynamics studies have identified a binding site for arginine on the insulin dimer in a shallow cavity between the N-terminus of the B-chain and the B9-B19 helix. researchgate.net Within this site, the arginine molecule participates in a network of hydrogen bonds. Specifically, the Nε atom of arginine can form a hydrogen bond with the Nδ1 atom of HisB10. Additionally, the α-amino group of arginine can interact with the GluB13 residue, and π-π stacking interactions with HisB10 are also possible. This binding of arginine at a site crucial for intermolecular contacts is believed to interfere with the assembly of dimers into hexamers. researchgate.net

It is important to note that the effect of arginine on insulin assembly is strongly dependent on the ionic strength of the solution. At low millimolar salt concentrations, molecular simulations and electrophoretic measurements indicate that arginine does not have a significant effect on insulin aggregation.

| Interaction Site | Interacting Residues | Type of Interaction | Functional Consequence |

| Insulin Dimer Surface | Arginine, HisB10, GluB13 | Hydrogen Bonding, π-π Stacking | Inhibition of Hexamerization researchgate.net |

Contribution to Insulin Intra- and Inter-molecular Interactions

The C-terminal segment of the insulin B-chain, which includes the residues GlyB22, PheB24, and PheB25, is critical for both intramolecular stability and the intermolecular interactions that drive self-assembly into dimers and hexamers. nih.govnih.govresearchgate.netbiorxiv.org

Hydrogen Bonding Networks Involving B (22-25) Residues

Intramolecular hydrogen bonds involving the B(22-25) region are crucial for maintaining the native structure of the insulin monomer. A key interaction is a hydrogen bond between the amide hydrogen of PheB25 and the carbonyl oxygen of TyrA19, which connects the B-chain's C-terminal β-strand to the core of the molecule. nih.gov The disruption of this specific intramolecular bond has been shown to prevent dimer formation, highlighting its importance in pre-organizing the monomer for self-association. nih.gov The B20-B23 region typically forms a β-turn, which is stabilized by a hydrogen bonding network that anchors the C-terminus to the protein core. plos.org Distortion of this turn, for instance by mutation of ArgB22, leads to the liberation of the B-chain C-terminus and reduced biological activity. plos.org

Role in Insulin Dimerization and Hexamerization Dynamics (Mechanistic Aspects)

The Insulin B (22-25) region is central to the mechanism of insulin dimerization. Two insulin monomers associate through the formation of an antiparallel β-sheet at the C-termini of their B-chains. nih.govresearchgate.netaip.orgaip.org This structure is stabilized by four intermolecular hydrogen bonds between the backbone atoms of residues in the B24-B26 region of each monomer. nih.govnih.govresearchgate.netaip.orgzenodo.org Specifically, reciprocal hydrogen bonds form between the carbonyl oxygen of TyrB26 from one monomer and the amide hydrogen of PheB24 of the second monomer, and vice versa. nih.gov

This dimer interface is further stabilized by extensive hydrophobic interactions involving the aromatic side chains of PheB24, PheB25, and TyrB26. nih.govresearchgate.netaip.orgaip.org These residues, along with others like TyrB16 and ProB28, create a nonpolar core that shields them from the solvent and reinforces the dimer. nih.govnih.gov While the backbone hydrogen bonds are a primary driving force for dimerization, the hydrophobic packing of these aromatic side chains, particularly the triplet PheB24-PheB25-TyrB26, is also critical for the stability of the dimer. nih.govbiorxiv.org

Peptide Modifications and Mutational Analysis Within Insulin B 22 25 in Research Paradigms

Directed Mutagenesis Studies of B22 Residue and its Impact on Proinsulin Stability

The arginine (Arg) residue at position B22 of the insulin (B600854) B-chain is highly conserved and plays a pivotal role in maintaining the structural integrity of proinsulin, the precursor to mature insulin. researchgate.netnih.govnih.gov Directed mutagenesis studies, where specific amino acids are substituted at this position, have provided profound insights into its function. researchgate.netnih.govnih.gov

Mutations at the B22 position are associated with a form of monogenic diabetes known as Maturity-Onset Diabetes of the Young (MODY). plos.orgmdpi.com The substitution of arginine with glutamine (R(B22)Q) or glutamic acid (R(B22)E) has been a particular focus of research. nih.govplos.org

Studies have shown that the native Arg at B22 stabilizes proinsulin by forming a crucial interaction with asparagine at position 86 (N86) of the C-peptide. researchgate.netnih.govnih.govmdpi.com When Arg is replaced by either Gln or Glu, this stabilizing interaction is disrupted, leading to an increase in the conformational flexibility of the proinsulin molecule. researchgate.netnih.govnih.govmdpi.com

The R(B22)Q mutation, linked to childhood-onset diabetes, results in a significant loss of the compact, native conformation of proinsulin, favoring more unfolded states. nih.govplos.org This is due to the disruption of the hydrogen-bonding network that normally anchors the B22 side chain. plos.org The R(B22)E mutation also increases flexibility, though it may still retain some wild-type-like conformation. nih.gov However, in mouse models, this mutation creates a predisposition to proinsulin misfolding that can be triggered by environmental factors like a high-fat diet. nih.gov

| Mutation | Effect on Proinsulin Stability | Conformational State | Clinical Association |

| R(B22)Q | Decreased stability due to loss of interaction with N86. researchgate.netnih.gov | Favors unfolded states, increased flexibility. nih.govplos.org | Maturity-Onset Diabetes of the Young (MODY). plos.orgmdpi.com |

| R(B22)E | Decreased stability due to disrupted interaction with N86. researchgate.netnih.gov | Increased flexibility, but can retain some wild-type-like conformation. nih.gov | Predisposition to diet-induced diabetes in mouse models. nih.gov |

| Other Substitutions (Gly, Ala, Lys, Tyr, Asp, Phe) | Varying degrees of destabilization. nih.govnih.gov | Increased tendency to adopt more open, expanded states. nih.gov | Linked to proinsulin instability and diabetes risk. researchgate.netnih.gov |

Mutations at the B22 position have significant consequences for the folding and subsequent function of insulin. The increased conformational flexibility caused by these mutations can interfere with the proper formation of disulfide bonds during proinsulin folding in the endoplasmic reticulum (ER). plos.org This can lead to misfolded proinsulin, which may be retained in the ER, causing cellular stress and impairing the secretion of wild-type insulin. nih.govplos.org

Analysis of Specific Substitutions (e.g., R(B22)Q, R(B22)E) and Conformational Flexibility

Investigation of Chimeric Peptides Involving Insulin B-Chain Fragments

Research into the autoimmune aspects of type 1 diabetes has led to the investigation of chimeric peptides, which are formed by the fusion of fragments from different proteins or different parts of the same protein. nih.govfrontiersin.org These studies have revealed that fragments of the insulin B-chain can be involved in the formation of novel peptide epitopes that are recognized by the immune system. nih.govresearchgate.net

A proposed mechanism for the in vivo formation of these chimeric peptides is transpeptidation, a process of reverse proteolysis. nih.govfrontiersin.orgresearchgate.net This can occur within the lysosomes of pancreatic beta-cells, where proteases, under conditions of high peptide concentration, can ligate two peptide fragments together. nih.govnih.gov It is hypothesized that fragments of the insulin B-chain (specifically from the B:9-23 region) can be fused with fragments of the proinsulin C-peptide. nih.govresearchgate.net This process could create novel peptide sequences that are not present in the thymus during T-cell development, thus allowing diabetogenic T-cells to escape negative selection and later recognize these modified antigens in the pancreas, leading to an autoimmune attack. nih.govnih.gov

The fusion of insulin B-chain fragments with C-peptide fragments can create "super-agonist" epitopes that bind strongly to Major Histocompatibility Complex (MHC) class II molecules, such as IAg7 in mice and HLA-DQ8 in humans, and potently stimulate CD4+ T cells. nih.govresearchgate.net Structural studies have shown that these chimeric peptides can have activities as strong or even stronger than synthetically mutated insulin peptides designed to enhance T-cell stimulation. nih.govresearchgate.net The creation of these fused peptides through mechanisms like internal deletions in proinsulin can generate epitopes with enhanced binding and immunogenic properties, playing a potential role in the initiation of the autoimmune response in type 1 diabetes. nih.gov

Transpeptidation as a Mechanism for Novel Peptide Formation

Synthetic Peptide Analogues of Insulin B (22-25) for Mechanistic Probes

These synthetic peptides can be used to model key folding intermediates of proinsulin. frontiersin.org For example, a 49-residue single-chain precursor containing a single disulfide bridge (cystine B19-A20) has been used as a model for the first oxidative folding intermediate of proinsulin. frontiersin.org Introducing clinical mutations into this peptide model allows for the study of how these mutations destabilize nascent structures and impair disulfide pairing, providing insights into the molecular basis of mutant INS-gene induced diabetes of the young (MIDY). frontiersin.org

Furthermore, studies using synthetic analogues have demonstrated that modifications to the C-terminal region of the B-chain can significantly impact the fibrillation kinetics of insulin. nih.gov For instance, introducing positively charged residues at the C-terminus can increase resistance to stress-induced fibrillation, highlighting the role of this region in the aggregation process. nih.gov These synthetic probes are instrumental in understanding the biophysical principles that govern insulin stability and in designing insulin analogues with improved pharmaceutical properties. researchgate.netnih.gov

Synthesis Methodologies for B-Chain Fragments (e.g., Solid-Phase Peptide Synthesis)

The chemical synthesis of insulin and its fragments is a complex process. tohoku.ac.jp Solid-phase peptide synthesis (SPPS) is a widely used methodology for producing peptide fragments of the insulin B-chain. ekb.egnih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. ekb.egresearchgate.net

One of the common strategies in SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the Nα-amino group of the amino acids. ekb.eg The Fmoc group is advantageous because it can be removed under mild basic conditions, typically with piperidine (B6355638) in dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups. ekb.eg The process involves several key steps:

Attachment of the first amino acid: The C-terminal amino acid, with its Nα-amino group protected by Fmoc, is attached to a solid support resin. ekb.eg

Deprotection: The Fmoc group is removed to expose the free amino group for the next coupling step. ekb.eg

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain. ekb.eg

Repetition: These deprotection and coupling steps are repeated until the desired peptide sequence is assembled. ekb.eg

Cleavage and deprotection: Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. ekb.eg

Microwave technology has been applied to enhance the efficiency of both coupling and deprotection steps in SPPS, significantly reducing the time required for synthesis. ekb.eg

Liquid-phase peptide synthesis (LPPS) has also been employed for the synthesis of insulin B-chain fragments, sometimes in combination with SPPS in a modified approach. ekb.egresearchgate.net In LPPS, the reactions are carried out in solution, which can be advantageous for longer or more complex peptides. researchgate.net

Table 1: Comparison of Synthesis Methods for Insulin B-Chain Fragments

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is assembled on a solid resin support. ekb.eg | Excess reagents can be easily washed away; automation is possible. ekb.eg | Can be difficult for very long or insoluble peptides. google.com |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis is carried out entirely in solution. researchgate.net | Suitable for large-scale synthesis; allows for purification of intermediates. researchgate.net | Requires purification after each step; can be more time-consuming. ekb.eg |

| Microwave-Assisted SPPS | Uses microwave energy to accelerate coupling and deprotection reactions. ekb.eg | Significantly reduces synthesis time; can improve coupling efficiency. ekb.eg | Requires specialized equipment. |

Design Principles for Investigating Specific Interaction Sites

The design of peptide modifications and mutational analyses within the Insulin B (22-25) region is guided by the desire to understand its role in insulin's structure, self-association, and receptor binding. The GFFY sequence is a critical motif, and its manipulation provides valuable insights. nih.gov

One key principle is the substitution of amino acids to probe the importance of specific side chains and main-chain conformations. For instance, substituting residues within the C-terminal region of the B-chain with glycine (B1666218) can help distinguish between the influence of side chains and the peptide backbone on self-association. nih.gov

Alanine scanning mutagenesis is another powerful technique where individual amino acid residues are systematically replaced by alanine. This helps to identify key residues ("hot spots") that are critical for binding interactions. While not specifically detailed for B22-B25 in the provided context, it is a general principle in studying protein-protein interactions.

The design of synthetic peptide fragments also allows for the study of specific interactions in isolation. By synthesizing the B22-25 fragment or longer C-terminal peptides, researchers can directly assess their properties, such as their propensity to aggregate or their ability to interact with other molecules, without the complexity of the full insulin protein. pnas.org

Table 2: Examples of Mutational Analysis in the Insulin B-Chain C-Terminal Region

| Original Residue(s) | Mutation | Investigated Property | Key Finding | Citation |

| B27-B30 | Multiple Glycine substitutions | Self-association and receptor affinity | The side chains in this region influence self-association, while the length of the B-chain affects receptor binding. | nih.gov |

| Arg(B22) | Gln, Gly, Ala, Lys, Tyr, Asp, Phe | Proinsulin stability | R(B22) stabilizes proinsulin; substitutions disrupt this stability to varying degrees. | nih.gov |

| Phe(B24) | Ser | Proinsulin folding and processing | The SerB24 mutant proinsulin can still fold and be processed, leading to hyperinsulinemia. | nih.gov |

| GFFY (B22-B25) | Not a mutation, but a synthetic peptide | Immune modulation | A hydrogel based on a modified GFFY sequence showed protective effects against Type 1 Diabetes onset in a mouse model. | nih.gov |

Advanced Research Methodologies for Studying Insulin B 22 25

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods are indispensable for elucidating the structural characteristics of the Insulin (B600854) B (22-25) region and its interactions. These techniques provide insights into the secondary and tertiary structure, as well as the dynamic changes that occur under various conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution, mimicking a more physiological environment compared to crystal structures. For insulin, NMR studies have been instrumental in characterizing its monomeric form, which is believed to be the precursor to receptor binding and also to aggregation. acs.org

Researchers have utilized 1D and 2D NMR techniques, such as TOCSY, NOESY, and DQF-COSY, to achieve nearly complete sequence-specific assignment of proton (¹H) resonances for insulin in solution. nih.gov These assignments are fundamental for deducing the solution structure. For instance, NMR studies on a [GlnB22]-insulin mutant, which exists as a monomer in solution, revealed significant distortion of the B20-B23 β-turn. nih.gov This structural perturbation, directly involving the B22 position, leads to the liberation of the B-chain's C-terminus from the protein core, impacting its folding and biological activity. nih.gov

Furthermore, NMR has been employed to study engineered insulin monomers in mixed solvent systems (e.g., water/acetonitrile) to prevent aggregation that would otherwise complicate the analysis. rcsb.org The presence of long-range Nuclear Overhauser Effects (NOEs) in these studies provides evidence for the conservation of the tertiary structure, confirming that the observed conformation is relevant to the native state. rcsb.org Dynamic aspects, such as amide-proton exchange rates, can also be monitored by NMR, revealing the transient nature of hydrogen bonds that stabilize the structure in solution. acs.org

| Insulin Variant/Condition | Key NMR Observation | Structural Implication | Reference |

|---|---|---|---|

| [GlnB22]-Insulin Mutant | Distortion of the B20-B23 β-turn. | Liberation of the B-chain C-terminus, impaired folding. | nih.gov |

| Engineered Insulin Monomer (in water/acetonitrile) | Observation of long-range NOEs. | Conservation of tertiary structure similar to the native state. | rcsb.org |

| KP-Insulin (Monomeric) | Patterns of chemical shifts and NOEs consistent with an isolated monomer. | Solution structure closely resembles a crystallographic T-state protomer. | frontiersin.org |

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and peptides. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's backbone conformation.

In the context of insulin, CD spectroscopy is crucial for monitoring the conformational transitions from a predominantly α-helical structure to a β-sheet-rich structure, a hallmark of amyloid fibril formation. acs.orgacs.orgnih.gov Native insulin in solution typically displays a CD spectrum with negative bands around 208 nm and 222 nm, characteristic of α-helical content. scispace.comresearchgate.net As aggregation proceeds, these bands diminish, and a new, broad negative band appears around 218 nm, indicating the formation of β-sheet structures. acs.orgresearchgate.net

Studies on various insulin fragments have utilized CD to assess their propensity to form ordered secondary structures. mdpi.com For instance, analysis of fragments from the B chain showed changes in the CD spectra over time, suggestive of the formation of β-structures. mdpi.com The interpretation can be complex, as different types of β-turns and sheets have distinct spectral signatures. mdpi.com Nevertheless, CD provides invaluable kinetic information about the secondary structural rearrangements that occur during the aggregation process, including the lag phase and the elongation phase of fibril formation. researchgate.net

| Conformation | Characteristic CD Signal | Interpretation | Reference |

|---|---|---|---|

| Native (α-helical) | Negative bands at ~208 nm and ~222 nm. | Predominantly α-helical secondary structure. | scispace.comresearchgate.net |

| Fibrillar (β-sheet) | Broad negative band at ~218 nm. | Formation of compact β-sheet structure. | acs.orgacs.org |

| Intermediate States | Broad spectra (208-222 nm). | Coexistence of multiple backbone conformations. | acs.org |

Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about a protein's secondary structure and the local environment of its amino acid side chains. They are particularly sensitive to the changes in backbone conformation and intermolecular hydrogen bonding that occur during protein aggregation.

The amide I band (arising from C=O stretching vibrations of the peptide backbone) in both FTIR and Raman spectra is a key indicator of secondary structure. For insulin, the amide I band of the native-like conformation appears around 1655 cm⁻¹, indicative of a high α-helical content. acs.orgnih.gov During fibrillation, this band shifts to higher wavenumbers, typically around 1674 cm⁻¹, which signifies the formation of a cross-β-sheet structure characteristic of amyloid fibrils. acs.org

Raman spectroscopy has been used to track the conformational changes of insulin from its monomeric state through oligomeric and protofibrillar intermediates to mature fibrils. acs.org These studies have shown that even in the early oligomeric state, there is structural heterogeneity, with a broad amide I band around 1661 cm⁻¹. acs.org Time-resolved FTIR experiments have also provided insights into the kinetics of insulin dimer dissociation, suggesting that conformational rearrangements within the monomers precede the loss of the intermolecular β-sheet at the dimer interface. nih.gov Computational simulations of FTIR and 2D IR spectra, based on molecular dynamics trajectories, are also being used to interpret experimental data and to distinguish between different conformational substates of the insulin dimer. nih.govchemrxiv.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Changes

Biophysical Approaches for Kinetic and Thermodynamic Characterization

Understanding the kinetics and thermodynamics of the interactions involving the Insulin B (22-25) region is essential for a complete picture of insulin's behavior. Biophysical techniques provide quantitative data on binding affinities, reaction rates, and the forces governing these interactions.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the morphology of protein aggregates, from early oligomers to mature fibrils, at the nanoscale. bioisi.pt AFM studies on insulin aggregation have revealed the formation of spherical oligomers (3-5 nm in diameter) in the early stages, which then evolve into curvilinear protofibrils and eventually mature fibrils. acs.org Beyond imaging, AFM can be used in a force spectroscopy mode to probe the mechanical properties of aggregates and to measure the forces of interaction between individual molecules. bioisi.ptnih.gov By attaching a protein to the AFM tip and another to a surface, the binding forces between them can be directly measured. bioisi.pt

Determining the binding affinity between peptides and proteins is fundamental to understanding their biological function and for the design of therapeutic agents. rsc.orgmdpi.com Several techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC) is a gold-standard method that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction. ITC has been used to measure the binding affinity of insulin analogs and peptide fragments to their binding partners. rsc.org

Surface Plasmon Resonance (SPR) is another widely used technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip when an analyte binds to a ligand immobilized on the surface. SPR provides kinetic data (association and dissociation rate constants) from which the binding affinity can be calculated.

Microfluidics and Atomic Force Microscopy in Protein Interaction Studies

Advanced Microscopy Techniques for Aggregate Visualization

Advanced microscopy techniques are indispensable for visualizing the morphological characteristics of peptide aggregates, providing critical insights into the structural evolution from soluble monomers to insoluble amyloid fibrils.

Atomic Force Microscopy (AFM) for Morphological Analysis of Aggregates

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the structural features and size of insulin aggregates. researchgate.net It allows for the detailed visualization of the multistage, hierarchical character of insulin's spontaneous fibrillation. AFM studies can track the aggregation process from the earliest stages, revealing that the process is morphologically heterogeneous and can follow multiple pathways.

Under conditions that promote aggregation, such as low pH and elevated temperatures, AFM has been used to observe the initial formation of globule-shaped oligomers. These early oligomers show a tendency to align and assemble into elongated, protofibrillar structures. Within the first minute of incubation under such conditions, short, relatively thick (approximately 8-nm) seed-like fibrils can appear, which may act as scaffolds for further amyloid growth.

As aggregation progresses, AFM imaging reveals a variety of fibrillar morphologies, including straight rods, twisted ribbon-like structures, and bundles of protofilaments that can cooperatively transform into the twisted superhelices of mature amyloid fibrils. The specific morphology of the aggregates can be influenced by environmental conditions like pH. For instance, at neutral pH, insulin aggregates may form short, "stumpy" fibril clusters, which differ from the elongated fibrils typically seen at acidic pH. Microscopic studies have confirmed the formation of fibrous structures with a tendency to form larger agglomerates for various fragments of the insulin B chain. mdpi.com

Table 1: Morphological Features of Insulin Aggregates Observed by AFM

| Aggregation Stage | Observed Morphological Features | Typical Conditions |

| Prefibrillar | Globule-shaped oligomers, amorphous aggregates | Early stages of incubation (e.g., <1 min at 60°C, low pH) |

| Early Fibrillar | Short, thick (8-nm) seed-like fibrils, elongated protofilaments | Short incubation times at elevated temperatures |

| Mature Fibrils | Twisted ribbons, straight rods, bundled protofilaments, rope-like superhelices | Longer incubation times, various pH conditions |

| pH-Dependent Variants | Short, stumpy fibril clusters | Neutral pH |

| pH-Dependent Variants | Elongated, distinct fibrils | Acidic pH (e.g., pH 2.2) |

Cryo-Electron Microscopy (Cryo-EM) for Fibril Structure Determination

Cryo-Electron Microscopy (Cryo-EM) has become a powerful tool for determining the high-resolution three-dimensional structure of insulin amyloid fibrils. nih.govpnas.org This technique has revealed that full-length insulin can form fibrils with diverse morphologies, often composed of one or more protofilaments. nih.govresearchgate.net These protofilaments are the fundamental building blocks of the mature amyloid fibril. pnas.org

Cryo-EM studies have successfully resolved the structure of an insulin fibril composed of two protofilaments to a resolution of 3.2 Å. nih.govebi.ac.uk This high-resolution structure shows that the insulin molecule, which is predominantly α-helical in its native state, undergoes a significant conformational change to a β-sheet-rich state upon fibrillation. nih.govnih.gov The resulting protofilament adopts a cross-β fold, where β-sheets run parallel to the fibril axis and the individual β-strands are oriented perpendicularly. nih.gov This arrangement is stabilized by both intra- and intermolecular disulfide bonds, which are critical for maintaining the packed structure of the A and B chains within the fibril. nih.gov

The detailed structural models derived from Cryo-EM data provide insights into the molecular interactions that stabilize the fibril. For instance, the structure of a type II fibril reveals two protofilaments arranged in an antiparallel fashion. nih.govresearchgate.net The core of the fibril is defined by hydrophobic clusters and the preserved disulfide bridges. researchgate.net This structural information is crucial for understanding the mechanism of fibrillation and for designing insulin analogs with reduced aggregation propensity. nih.gov

Table 2: Cryo-EM Structural Data for Insulin Fibrils

| Feature | Description | Source |

| Resolution | 3.2 Å for a type II fibril | nih.govebi.ac.uk |

| Protofilament Composition | Fibrils can be composed of one (Type I), two (Type II, III), four, or six protofilaments. | nih.govpnas.orgresearchgate.net |

| Core Structure | Cross-β fold with β-strands perpendicular to the fibril axis. | nih.govnih.gov |

| Key Stabilizing Interactions | Intra- and intermolecular disulfide bonds (A6-A11, A7-B7, A20-B19); hydrophobic interactions. | nih.govresearchgate.net |

| Conformational Change | Transition from a native α-helical state to a β-sheet-rich conformation. | nih.gov |

| Protofilament Arrangement | Can be parallel or antiparallel. | nih.govresearchgate.net |

Bioinformatic and Predictive Modeling of Peptide Behavior

Bioinformatic tools and predictive modeling are essential for understanding the factors that govern peptide aggregation and for contextualizing these molecular events within broader biological networks.

Predictive Algorithms for Amyloidogenic Propensity of Peptide Sequences

A variety of computational algorithms have been developed to predict the amyloidogenic propensity of peptide sequences. plos.org These tools are broadly categorized into sequence-based methods, which rely on the physicochemical properties of amino acids, and structure-based methods, which incorporate three-dimensional structural information. plos.org The fragment of the insulin B chain from residue 22 to 25, with the sequence RGFF, has been predicted to be conducive to the increase of β-strand content, a key feature of amyloid formation. researchgate.net

Several algorithms are widely used, each with a different underlying approach:

TANGO: This statistical mechanics algorithm identifies aggregation-prone regions by assuming that these residues will be fully buried and satisfy their hydrogen-bonding potential within a β-aggregate. oup.comuoa.gr

Waltz: This algorithm, trained on a database of experimentally validated amyloid-forming hexapeptides (WaltzDB), predicts amyloidogenic regions with high stringency. nih.govoup.com

Zyggregator: This method calculates the propensity of proteins to aggregate based on physicochemical properties. oup.com

Zipper: This is a 3D structure-based profiling algorithm that assesses the geometric fit of a peptide segment into a known amyloid spine structure. nih.gov

The performance of these algorithms can vary significantly, with some being more stringent than others in their predictions. nih.gov They are valuable tools for identifying potential "hot spots" for aggregation within a protein sequence, such as the LVEALYL segment of the insulin B chain, which can guide experimental studies. nih.govnih.gov

Table 3: Comparison of Amyloid Prediction Algorithms

| Algorithm | Methodological Approach | Key Principle | Typical Use |

| TANGO | Sequence-based (Statistical Mechanics) | Predicts β-aggregation based on the physical chemistry of protein unfolding and aggregation. oup.comuoa.gr | Identifying aggregation-prone regions in protein sequences. |

| Waltz | Sequence-based (Position-Specific Scoring Matrix) | Uses a knowledge-based approach derived from amyloidogenic hexapeptides to predict amyloid-forming regions. nih.govoup.com | High-specificity prediction of amyloidogenic hexapeptides. |

| Zyggregator | Sequence-based (Physicochemical Properties) | Calculates an intrinsic aggregation propensity score based on amino acid properties and sequence context. oup.com | Predicting overall aggregation propensity of a protein. |

| Zipper | Structure-based (3D Profiling) | Evaluates how well a 6-residue segment fits into the steric zipper spine of an amyloid fibril using Rosetta energy. nih.gov | Identifying segments with high fibrillation potential based on structural compatibility. |

| AggreProt | Machine Learning (Deep Neural Networks) | Predicts aggregation propensity of hexapeptides using atomic feature descriptions of amino acids, trained on the WaltzDB dataset. oup.com | High-throughput screening and engineering of protein solubility. |

Systems Biology Approaches to Network Modeling of Insulin Signaling (Mechanistic Focus)

Systems biology utilizes mechanistic mathematical modeling to achieve a deeper, quantitative understanding of complex biological processes like the insulin signaling network. nih.gov This approach moves beyond qualitative descriptions to create computational models that can simulate the dynamic behavior of the signaling cascade in response to insulin. unipd.it

These models are constructed based on quantitative experimental data, including time-course measurements of signaling intermediates. diva-portal.org They represent the signaling pathway as a network of interacting nodes (proteins) and edges (reactions or modifications), governed by ordinary differential equations (ODEs) or rule-based logic. nih.govunipd.it By integrating diverse data, these models can test hypotheses about the underlying mechanisms of signal transduction. diva-portal.org

A key focus of mechanistic modeling in insulin signaling is to understand how the signal propagates from the insulin receptor (IR) to downstream effects, such as the translocation of the glucose transporter 4 (GLUT4). researchgate.net Models have been developed that describe the intricate web of phosphorylation and dephosphorylation events, feedback loops, and protein-protein interactions. nih.govresearchgate.net For example, modeling has been crucial in elucidating the role of feedback loops, such as a positive feedback from mTORC1 to insulin receptor substrate-1 (IRS1), and how its attenuation contributes to insulin resistance in type 2 diabetes. diva-portal.org These in silico experiments allow researchers to predict the system's response to various perturbations, plan new experiments, and identify potential drug targets by simulating their effects on the network. nih.govdiva-portal.org

Future Directions and Emerging Research Avenues for Insulin B 22 25 Studies

Development of Novel Peptide Probes for Modulating Insulin (B600854) Interactions

A significant frontier in understanding the function of the Insulin B (22-25) region is the design and application of novel peptide probes. These probes are engineered molecules intended to bind specifically to target regions of insulin, thereby allowing researchers to visualize, track, and modulate its interactions.

Recent efforts have led to the development of insulin-binding peptide probes (IBPPs) for the detection of insulin-producing β-cells. nih.gov These probes have been shown to specifically label human and mouse β-cells in pancreatic islets, both in culture and in vivo, without causing cellular harm. nih.gov One such insulin-binding peptide (IBP) was specifically designed to bind to residues 22-27 of the B-chain (RGFFYT), a sequence that directly includes the B(22-25) fragment. acs.org The development of such probes represents a critical step toward accurately quantifying β-cell mass, which is essential for diagnosing and monitoring diseases like type 1 diabetes.

Future research will likely focus on refining these probes to achieve even greater specificity and affinity for the B(22-25) region. By modifying the probe's structure, for instance, through peptidomimetics to enhance stability, researchers can create more robust tools for studying insulin biology. These advanced probes could be used to investigate how the B(22-25) region contributes to the formation of insulin dimers and hexamers, and its precise role in the conformational changes that occur upon receptor binding.

| Probe Type | Target Region | Primary Application | Key Findings |

| Insulin-Binding Peptide Probe (IBPP) | Insulin in β-cells | In vivo and in vitro β-cell imaging and mass quantification. nih.gov | Successfully labels human and mouse islets without impacting viability or function. nih.gov |

| Insulin-Binding Peptide (IBP) | Insulin B-chain residues 22-27 | Studying insulin binding interactions. acs.org | Designed using antisense peptide approach; shows potential as a recognition element in biosensors. acs.org |

| Peptide-grafted Chitosan | Full insulin molecule | Oral drug delivery systems. dovepress.com | Nanoparticles can protect insulin and facilitate oral absorption. dovepress.com |

Advanced Integration of Multi-Omics Data with Structural Biology Insights

The complexity of insulin's role in health and disease cannot be fully understood by studying single molecules in isolation. The future of Insulin B (22-25) research lies in the advanced integration of multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—with high-resolution structural biology. This holistic approach offers a system-wide view of the fragment's function. nih.gov

Multi-omics strategies have become pivotal in unraveling the complex pathways involved in metabolic diseases like diabetes. nih.govfrontiersin.org By combining these large-scale datasets, researchers can move beyond isolated findings to map the intricate networks that drive disease progression. nih.gov For instance, integrating data from shotgun sequencing of the gut microbiome with serum metabolome data and host physiology has already identified specific bacteria and metabolites that contribute to insulin resistance. cmbio.io

Comprehensive Elucidation of Post-Translational Modifications and their Impact on B (22-25) Function

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they play a crucial role in modulating its function. wikipedia.org Insulin itself is a product of extensive PTMs, beginning as preproinsulin, which is cleaved to proinsulin and finally to the mature, two-chain hormone. wikilectures.eumun.cabioninja.com.au Research is now focusing on more subtle modifications that could have a profound impact on the function of specific regions like B(22-25).

A critical area of investigation involves modifications to the C-terminal end of the insulin B-chain, which includes the B(22-25) sequence. Studies have shown that modifications in this area are essential for the peptide's binding to Major Histocompatibility Complex class II (MHCII) molecules, a key step in the autoimmune response of type 1 diabetes. pnas.org Specifically, the substitution of arginine (R) at position B:22 with glutamic acid (E) dramatically improves the presentation of this insulin fragment to diabetogenic T cells in both mice and humans. pnas.orgnih.gov

This suggests that pancreas-specific PTMs might create "neo-antigens" that are targeted by the immune system. pnas.org Future research will aim to comprehensively identify and characterize all potential PTMs—such as phosphorylation, glycosylation, or proteolytic cleavage—that may occur within or near the B(22-25) region. Understanding how these modifications alter the fragment's structure and its interaction with other molecules, particularly immune receptors, could explain how pathogenic T cells are activated and may lead to new strategies for preventing or treating autoimmune diabetes. pnas.org

Systems-Level Understanding of B (22-25) Role within Complex Biological Networks

To fully grasp the significance of the Insulin B (22-25) fragment, it must be studied within the context of the complex biological networks it influences. Systems biology, which uses mathematical modeling and computational analysis to understand the interactions between components of a biological system, provides the necessary tools for this endeavor. nih.gov

Mathematical models of insulin signaling have been developed to describe the entire pathway, from receptor activation at the cell surface to the translocation of glucose transporters like GLUT4. nih.govnih.gov These models provide a quantitative and systems-level understanding of how insulin controls glucose homeostasis. nih.gov By incorporating detailed structural information about the B(22-25) fragment into these larger network models, researchers can simulate how specific interactions or modifications at this site propagate through the entire signaling cascade.

For example, a systems biology approach could predict how a PTM at residue B:22 affects the binding affinity of insulin to its receptor, and how this, in turn, alters the phosphorylation dynamics of downstream proteins like the insulin receptor substrate (IRS) family. biorxiv.org This approach can help bridge the gap between in vitro molecular studies and in vivo physiological outcomes, providing a more complete picture of the B(22-25) fragment's role in both normal physiology and disease states like insulin resistance. diva-portal.org

Exploration of Novel Biophysical and Computational Methodologies for High-Resolution Analysis

The dynamic nature of the insulin molecule and its interactions necessitates the use of sophisticated biophysical and computational methods for high-resolution analysis. The future of research on the B(22-25) fragment will heavily rely on the continued development and application of these advanced techniques.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended to determine the structural conformation of Insulin B (22-25) in different solvent environments?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve atomic-level structural details in aqueous and non-polar solvents. For dynamic behavior, employ circular dichroism (CD) spectroscopy to analyze secondary structure stability under varying pH conditions. Molecular dynamics (MD) simulations can complement experimental data by modeling solvent-peptide interactions over time .

Q. Which in vitro assays are most effective for assessing the receptor-binding affinity of Insulin B (22-25)?

- Methodological Answer : Surface plasmon resonance (SPR) provides real-time kinetic data on binding interactions between Insulin B (22-25) and immobilized insulin receptors. Competitive ELISA assays using monoclonal antibodies specific to the B-chain can quantify binding affinity relative to full-length insulin. Validate results with dose-response curves and statistical fitting (e.g., Hill equation) .

Q. How can researchers validate the purity of synthesized Insulin B (22-25) peptides?

- Methodological Answer : Utilize reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 214 nm to assess purity. Confirm molecular weight via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. For trace impurities, employ tandem MS (MS/MS) fragmentation .

Q. What role do post-translational modifications play in the functional analysis of Insulin B (22-25)?

- Methodological Answer : Use enzymatic digestion (e.g., trypsin) followed by liquid chromatography-mass spectrometry (LC-MS) to identify modifications like oxidation or deamidation. Compare modified and unmodified peptides in cell-based assays (e.g., glucose uptake in adipocytes) to quantify functional impacts .

Q. Which spectroscopic methods are optimal for characterizing the secondary structure of Insulin B (22-25)?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy can detect β-sheet and α-helix content via amide I band analysis. Synchrotron radiation CD (SRCD) enhances sensitivity for low-concentration samples. Data should be interpreted using reference spectra from databases like PDB .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis or extraction conditions for Insulin B (22-25)?

- Methodological Answer : Design a central composite design (CCD) with variables such as solvent volume, temperature, and reaction time. Use software (e.g., Design Expert) to model interactions and predict optimal conditions. Validate with ANOVA and R² values. For example, stevia leaf extraction achieved a 5.36% yield using RSM-optimized parameters (mass: 5.668 g, n-hexane: 49.107 mL, ethyl acetate: 32.386 mL) .

Q. What strategies resolve contradictions in bioactivity data for Insulin B (22-25) across experimental models?

- Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria to assess study heterogeneity. Perform meta-regression to identify confounding variables (e.g., cell line variability, assay protocols). Replicate key experiments under standardized conditions and compare effect sizes using Cohen’s d .

Q. How do molecular dynamics (MD) simulations enhance understanding of Insulin B (22-25)-receptor interactions?

- Methodological Answer : Run all-atom MD simulations in explicit solvent (e.g., TIP3P water) to model binding kinetics. Calculate free energy landscapes with umbrella sampling or metadynamics. Validate against mutagenesis data (e.g., alanine scanning) to identify critical residues .

Q. What statistical approaches are recommended for meta-analysis of heterogeneous Insulin B (22-25) datasets?

- Methodological Answer : Use random-effects models to account for inter-study variance. Assess heterogeneity with I² statistics and publication bias via funnel plots. For skewed data, apply log-transformation or non-parametric bootstrapping .

Q. How can isotopic labeling improve detection sensitivity in pharmacokinetic studies of Insulin B (22-25)?

- Methodological Answer : Synthesize Insulin B (22-25) with stable isotopes (e.g., ¹³C, ¹⁵N) for quantification via LC-MS/MS. Use multiple reaction monitoring (MRM) to enhance specificity in plasma matrices. Calculate pharmacokinetic parameters (e.g., Cmax, t½) using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.